6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex heterocyclic compound that features a purine core substituted with a piperazine ring, which is further functionalized with a cyclopropyl and difluoromethyl group on a pyrimidine ring. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative.
Introduction of the Cyclopropyl and Difluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyclopropyl halides and difluoromethylating agents.
Coupling with Piperazine: The pyrimidine derivative is then coupled with piperazine using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Purine Core: The final step involves the formation of the purine core through a cyclization reaction, often using formamide or similar reagents under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrimidine and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole
- 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Properties
Molecular Formula |
C17H18F2N8 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C17H18F2N8/c18-14(19)11-7-12(25-15(24-11)10-1-2-10)26-3-5-27(6-4-26)17-13-16(21-8-20-13)22-9-23-17/h7-10,14H,1-6H2,(H,20,21,22,23) |
InChI Key |
WBITWIIDPSPUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5)C(F)F |
Origin of Product |
United States |
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